6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 299418-90-9
VCID: VC7362891
InChI: InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)
SMILES: COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Molecular Formula: C30H21Br2N3O4
Molecular Weight: 647.323

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.: 299418-90-9

VCID: VC7362891

Molecular Formula: C30H21Br2N3O4

Molecular Weight: 647.323

* For research use only. Not for human or veterinary use.

6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one - 299418-90-9

Description

Key Functional Groups:

  • Quinolinone Core: Quinolinones are known for their pharmacological activities, including antimicrobial and anticancer properties.

  • Brominated Substituents: Bromine atoms often enhance biological activity and influence molecular interactions.

  • Pyrazole Derivative: Pyrazoles are common in drug design due to their bioactivity.

  • Furan Moiety: Furans contribute to aromaticity and can interact with biological targets.

Potential Applications

Based on its structure, this compound could be explored in:

  • Pharmaceutical Research:

    • Likely candidates for anti-inflammatory, antimicrobial, or anticancer agents due to the presence of quinolinone and pyrazole functionalities.

    • The bromofuran group may enhance binding affinity to specific enzymes or receptors.

  • Material Science:

    • Brominated heterocycles are sometimes used in organic electronics or as precursors for advanced materials.

Synthesis Pathways

Although specific synthesis details were not found in the results, the compound's preparation likely involves:

  • Formation of the quinolinone core through cyclization reactions.

  • Functionalization at specific positions using bromination and Friedel-Crafts acylation.

  • Introduction of the pyrazole moiety via condensation reactions involving hydrazines and diketones.

Analytical Characterization

To confirm the structure, typical characterization techniques would include:

  • NMR Spectroscopy (e.g., 1H^1H, 13C^{13}C):

    • To identify chemical shifts corresponding to aromatic protons, methoxy groups, and other substituents.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • To detect functional groups like carbonyls (C=OC=O) and aromatic rings.

  • X-Ray Crystallography:

    • To confirm the three-dimensional structure.

Hypothetical Biological Activity

Given its structural elements:

  • The quinolinone core suggests potential enzyme inhibition or DNA intercalation properties.

  • The brominated furan might enhance lipophilicity, aiding membrane permeability in biological systems.

  • The methoxyphenyl group could contribute to hydrogen bonding with biological targets.

Data Table: Key Features

FeatureDescription
Molecular FormulaC30_{30}H21_{21}Br2_{2}N3_{3}O4_{4}
Functional GroupsQuinolinone, Pyrazole, Bromofuran, Methoxyphenyl
Potential ApplicationsPharmaceuticals (anti-inflammatory, antimicrobial), Material Science
Analytical TechniquesNMR, MS, IR, X-Ray Crystallography
Hypothetical ActivitiesEnzyme inhibition, DNA intercalation
CAS No. 299418-90-9
Product Name 6-bromo-3-(1-(5-bromofuran-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Molecular Formula C30H21Br2N3O4
Molecular Weight 647.323
IUPAC Name 6-bromo-3-[2-(5-bromofuran-2-carbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C30H21Br2N3O4/c1-38-20-10-7-17(8-11-20)24-16-23(34-35(24)30(37)25-13-14-26(32)39-25)28-27(18-5-3-2-4-6-18)21-15-19(31)9-12-22(21)33-29(28)36/h2-15,24H,16H2,1H3,(H,33,36)
Standard InChIKey ULAXMJMTEYXEQN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6
Solubility not available
Last Modified Aug 19 2023

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